molecular formula C18H14ClN3OS B5745150 (3E)-1-(4-chlorophenyl)-3-(6-methyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)urea

(3E)-1-(4-chlorophenyl)-3-(6-methyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)urea

Cat. No.: B5745150
M. Wt: 355.8 g/mol
InChI Key: STKLOWCVWLVSDU-DYTRJAOYSA-N
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Description

(3E)-1-(4-chlorophenyl)-3-(6-methyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)urea is a synthetic organic compound that belongs to the class of benzothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-1-(4-chlorophenyl)-3-(6-methyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)urea typically involves the following steps:

    Formation of Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of o-aminothiophenol with a suitable aldehyde or ketone.

    Substitution Reactions:

    Urea Formation: The final step involves the reaction of the substituted benzothiazole with 4-chlorophenyl isocyanate to form the urea derivative.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(3E)-1-(4-chlorophenyl)-3-(6-methyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzothiazole ring or the chlorophenyl group.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

Chemistry

In chemistry, (3E)-1-(4-chlorophenyl)-3-(6-methyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)urea can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in synthetic organic chemistry.

Biology and Medicine

In biological and medicinal research, benzothiazole derivatives are often studied for their potential therapeutic properties. They may exhibit antimicrobial, anticancer, or anti-inflammatory activities. Specific studies would be required to determine the exact biological activities of this compound.

Industry

In industry, such compounds may be used in the development of new materials, including polymers and dyes. Their chemical stability and reactivity make them suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (3E)-1-(4-chlorophenyl)-3-(6-methyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)urea would depend on its specific biological target. Generally, benzothiazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The exact molecular targets and pathways would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole: The parent compound, known for its wide range of biological activities.

    2-Aminobenzothiazole: A derivative with potential antimicrobial and anticancer properties.

    6-Methylbenzothiazole: Similar in structure, often used in the synthesis of more complex molecules.

Uniqueness

(3E)-1-(4-chlorophenyl)-3-(6-methyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)urea is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other benzothiazole derivatives.

Properties

IUPAC Name

(3E)-1-(4-chlorophenyl)-3-(6-methyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN3OS/c1-3-10-22-15-9-4-12(2)11-16(15)24-18(22)21-17(23)20-14-7-5-13(19)6-8-14/h1,4-9,11H,10H2,2H3,(H,20,23)/b21-18+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STKLOWCVWLVSDU-DYTRJAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=NC(=O)NC3=CC=C(C=C3)Cl)S2)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1)N(/C(=N\C(=O)NC3=CC=C(C=C3)Cl)/S2)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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